molecular formula C15H12FNO2 B2542201 3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one CAS No. 799252-36-1

3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one

Cat. No.: B2542201
CAS No.: 799252-36-1
M. Wt: 257.264
InChI Key: ZZGZGGBCRXSROW-UHFFFAOYSA-N
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Description

3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one is an organic compound that belongs to the class of isobenzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-methylaniline and phthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid, to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under controlled conditions, such as heating or the use of a cyclization agent, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorine or methyl groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3-chloro-4-methylphenyl)amino)isobenzofuran-1(3H)-one
  • 3-((3-bromo-4-methylphenyl)amino)isobenzofuran-1(3H)-one
  • 3-((3-fluoro-4-ethylphenyl)amino)isobenzofuran-1(3H)-one

Uniqueness

3-((3-fluoro-4-methylphenyl)amino)isobenzofuran-1(3H)-one is unique due to the presence of the fluoro and methyl groups, which can influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for drug development.

Properties

IUPAC Name

3-(3-fluoro-4-methylanilino)-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO2/c1-9-6-7-10(8-13(9)16)17-14-11-4-2-3-5-12(11)15(18)19-14/h2-8,14,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGZGGBCRXSROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2C3=CC=CC=C3C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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